Cas no 87976-86-1 (4-Aminocyclohexanone)

4-Aminocyclohexanone structure
4-Aminocyclohexanone structure
Product Name:4-Aminocyclohexanone
Número CAS:87976-86-1
MF:C6H11NO
Megavatios:113.157641649246
MDL:MFCD06659765
CID:709108
PubChem ID:9912306
Update Time:2025-11-02

4-Aminocyclohexanone Propiedades químicas y físicas

Nombre e identificación

    • 4-Aminocyclohexanone
    • 4-AMINO CYCLOHEXANONE HCL
    • 4-aminocyclohexan-1-one
    • Cyclohexanone, 4-amino-
    • Cyclohexanone,4-amino
    • 4-Amino-cyclohexanone
    • 4-Aminocyclohexanone (ACI)
    • DB-077154
    • 87976-86-1
    • 4-amino cyclohexanone
    • EEJ8TH9DFU
    • SCHEMBL942587
    • 4-aminocyclohexanone, AldrichCPR
    • DTXSID30432734
    • SY039101
    • CS-0106163
    • OTCYOBLTAQTFPW-UHFFFAOYSA-N
    • EN300-216165
    • MFCD06659766
    • AKOS006294120
    • SB39323
    • MDL: MFCD06659765
    • Renchi: 1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2
    • Clave inchi: OTCYOBLTAQTFPW-UHFFFAOYSA-N
    • Sonrisas: O=C1CCC(N)CC1

Atributos calculados

  • Calidad precisa: 113.08400
  • Masa isotópica única: 113.084063974g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 90.7
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.5
  • Superficie del Polo topológico: 43.1Ų

Propiedades experimentales

  • Denso: 1.023±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de ebullición: 199.2±33.0 ºC (760 Torr),
  • Punto de inflamación: 74.3±25.4 ºC,
  • Disolución: 易溶 (135 g/L) (25 ºC),
  • PSA: 43.09000
  • Logp: 1.15710

4-Aminocyclohexanone Información de Seguridad

  • Código de categoría de peligro: 22-37/38-41
  • Instrucciones de Seguridad: 26-39
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Sealed in dry,2-8°C(BD94125)

4-Aminocyclohexanone Datos Aduaneros

  • Código HS:2922399090
  • Datos Aduaneros:

    中国海关编码:

    2922399090

    概述:

    2922399090 其他氨基醛、氨基酮及其盐(包括氨基醌及其盐,但含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Aminocyclohexanone PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13546-25g
4-aminocyclohexanone
87976-86-1 95%
25g
$400 2023-09-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-1g
4-Amino-cyclohexanone
87976-86-1 96%
1g
424.02CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-5g
4-Amino-cyclohexanone
87976-86-1 96%
5g
975.25CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
10R0342-25g
4-Amino-cyclohexanone
87976-86-1 96%
25g
3222.56CNY 2021-05-07
TRC
A604663-50mg
4-Aminocyclohexanone
87976-86-1
50mg
$ 75.00 2023-04-19
TRC
A604663-100mg
4-Aminocyclohexanone
87976-86-1
100mg
$ 115.00 2023-04-19
TRC
A604663-500mg
4-Aminocyclohexanone
87976-86-1
500mg
$ 454.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176803-1g
4-Aminocyclohexan-1-one
87976-86-1 97%
1g
¥636.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176803-5g
4-Aminocyclohexan-1-one
87976-86-1 97%
5g
¥1380.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176803-25g
4-Aminocyclohexan-1-one
87976-86-1 97%
25g
¥4239.00 2024-04-27

4-Aminocyclohexanone Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Iodine ;  0 °C
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Iodine ;  0 °C
3.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
3.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
3.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
4.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
4.2 Reagents: Water ;  3 h, 60 °C
4.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
1.2 0 °C; 3 h, > 0 °C
2.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Reagents: Iodine ;  0 °C
4.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
4.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
4.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
5.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
5.2 Reagents: Water ;  3 h, 60 °C
5.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 6

Condiciones de reacción
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
1.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
2.2 Reagents: Water ;  3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
2.1 -
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
1.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
1.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
2.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
2.2 Reagents: Water ;  3 h, 60 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
3.1 -
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 0.5 - 12 h, rt
2.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
2.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
2.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
3.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
3.2 Reagents: Water ;  3 h, 60 °C
3.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
4.1 -
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
2.2 0 °C; 3 h, > 0 °C
3.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Reagents: Iodine ;  0 °C
5.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
5.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
5.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
6.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
6.2 Reagents: Water ;  3 h, 60 °C
6.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Methanesulfonic acid Solvents: Ethanol ;  14 h, 90 °C
2.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Reagents: Iodine ;  0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
6.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
6.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
7.2 Reagents: Water ;  3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
1.2 Reagents: Water ;  3 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
2.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  0 °C; 2 h, 70 °C; cooled
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, 0 °C
3.2 0 °C; 3 h, > 0 °C
4.1 Reagents: Ammonia Solvents: Diethyl ether ;  10 h, -78 °C
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Reagents: Iodine ;  0 °C
6.1 Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Iron(III) acetylacetonate Solvents: Dimethylformamide ;  10 min, rt
6.2 Reagents: Chlorotrimethylsilane ,  Zinc ;  16 h, 60 °C
6.3 Reagents: Sodium chloride ,  Ammonium chloride Solvents: Water
7.1 Reagents: Chlorotrimethylsilane ,  Lithium chloride Solvents: Dimethylformamide ;  12 h, 60 °C
7.2 Reagents: Water ;  3 h, 60 °C
7.3 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 12, 60 °C
Referencia
Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents
Chandrachud, Preeti P.; et al, Journal of the American Chemical Society, 2020, 142(52), 21743-21750

4-Aminocyclohexanone Raw materials

4-Aminocyclohexanone Preparation Products

4-Aminocyclohexanone Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87976-86-1)4-Aminocyclohexanone
Número de pedido:A10473
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:24
Precio ($):416.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:87976-86-1)4-Aminocyclohexanone
A10473
Pureza:99%
Cantidad:25g
Precio ($):416.0